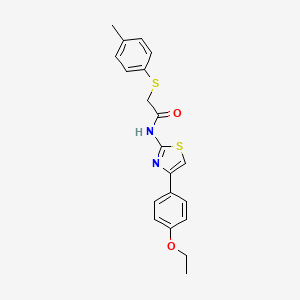

N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-(p-tolylthio)acetamide

Description

Properties

IUPAC Name |

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2S2/c1-3-24-16-8-6-15(7-9-16)18-12-26-20(21-18)22-19(23)13-25-17-10-4-14(2)5-11-17/h4-12H,3,13H2,1-2H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUHRNVBXQYQLCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-(p-tolylthio)acetamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Substitution Reactions: The ethoxyphenyl and p-tolylthio groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases such as sodium hydride or potassium carbonate.

Acetamide Formation: The final step involves the formation of the acetamide group through the reaction of the thiazole derivative with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-(p-tolylthio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thioethers or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or tolylthio groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Strong bases such as sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thioethers, amines.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. A study on related thiazole derivatives demonstrated their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and function.

- Case Study : In vitro tests showed that certain derivatives of thiazole exhibited Minimum Inhibitory Concentrations (MICs) lower than traditional antibiotics, suggesting their potential as alternative treatments for resistant bacterial strains .

Anticancer Activity

Thiazole derivatives have been investigated for their anticancer properties, particularly against breast cancer cell lines. The compound N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-(p-tolylthio)acetamide has been assessed for its ability to inhibit cancer cell proliferation.

- Case Study : A study involving molecular docking simulations revealed that the compound binds effectively to targets involved in cancer cell growth regulation. The Sulforhodamine B (SRB) assay indicated that specific derivatives of thiazole showed promising cytotoxic effects against MCF7 cells, a model for estrogen receptor-positive breast cancer .

Molecular Docking Studies

Molecular docking studies are crucial for understanding how this compound interacts with biological macromolecules. Various software tools like AutoDock and Schrodinger have been employed to predict binding affinities and interactions with target proteins.

| Software | Purpose |

|---|---|

| AutoDock | Predicts ligand-receptor interactions |

| Schrodinger | Molecular modeling and simulations |

Mechanism of Action

The mechanism of action of N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-(p-tolylthio)acetamide involves its interaction with specific molecular targets and pathways:

Enzyme Inhibition: The compound can inhibit enzymes such as cyclooxygenase and lipoxygenase, leading to anti-inflammatory effects.

Signal Transduction: It can interfere with signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties.

Membrane Disruption: The compound can disrupt the integrity of microbial cell membranes, leading to its antimicrobial activity.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound’s structural uniqueness lies in its combination of 4-ethoxyphenyl and p-tolylthio groups. Below is a comparative analysis with structurally related thiazole-acetamide derivatives:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Thioether vs. Ether/Oxygen Links : The p-tolylthio group increases lipophilicity compared to p-tolyl (Compound 107a) or piperazine-linked acetamides (), which may enhance membrane permeability .

- Thermal Stability : High melting points in analogs (e.g., 289–303°C in ) suggest that the target compound’s crystallinity may similarly depend on substituent symmetry and intermolecular interactions .

Biological Activity

N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-(p-tolylthio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesizing data from various studies, including case studies, and presenting findings in a structured manner.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 350.49 g/mol. The compound features a thiazole ring, which is known for its role in various biological activities, and a p-tolylthio group that enhances its pharmacological potential.

Structural Formula

Anticancer Activity

Research has indicated that compounds containing thiazole rings exhibit anticancer properties due to their ability to interact with DNA and inhibit tumor growth. For instance, studies have shown that derivatives of thiazole can induce apoptosis in cancer cells, making them potential candidates for cancer therapy .

Case Study: Thiazole Derivatives in Cancer Treatment

A study investigated the effects of several thiazole derivatives on various cancer cell lines. The results demonstrated that compounds similar to this compound exhibited IC50 values in the micromolar range against breast cancer cells, indicating significant cytotoxicity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has been studied for its anti-inflammatory properties. Compounds with similar structures have been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are critical in inflammatory processes .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction of this compound with various biological targets. These studies suggest that the compound binds effectively to key receptors involved in cancer progression and inflammation, providing insights into its potential therapeutic applications .

Toxicological Profile

Preliminary toxicity assessments indicate that this compound exhibits a favorable safety profile at therapeutic doses. Further investigations are necessary to fully elucidate its toxicological properties and establish safe dosage guidelines for clinical applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic pathways for N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-(p-tolylthio)acetamide, and how are intermediates validated?

- Methodological Answer : The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the thiazole core via cyclization of thiourea derivatives with α-haloketones (e.g., 4-ethoxyacetophenone derivatives) under basic conditions .

- Step 2 : Introduction of the p-tolylthio group via nucleophilic substitution or thiol-ene coupling .

- Step 3 : Acetamide formation using acetyl chloride or acetic anhydride in the presence of bases like triethylamine .

- Validation : Intermediates are monitored via TLC (Rf values) and characterized by /-NMR, IR (amide C=O stretch ~1650 cm), and high-resolution mass spectrometry (HRMS) .

Q. Which functional groups in this compound are most reactive, and how do they influence derivatization?

- Methodological Answer :

- Thiazole Ring : Susceptible to electrophilic substitution at the 5-position; reacts with halogens or nitro groups under acidic conditions .

- Thioether (S-C linkage) : Oxidizable to sulfoxides/sulfones using mCPBA or HO, altering pharmacokinetic properties .

- Acetamide Group : Hydrolyzes under strong acidic/basic conditions to yield carboxylic acids; participates in condensation reactions (e.g., with aldehydes) .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns vs. X-ray crystallography) be resolved during structural elucidation?

- Methodological Answer :

- Cross-Validation : Use 2D NMR (COSY, HSQC) to confirm proton-carbon correlations and NOESY for stereochemical assignments .

- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in regiochemistry (e.g., thiazole vs. thiadiazole ring formation) .

- Computational Modeling : Compare experimental -NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA) to validate tautomeric forms .

Q. What experimental strategies optimize reaction yields while minimizing by-products (e.g., dimerization or hydrolysis)?

- Methodological Answer :

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of thiols, while dichloromethane reduces hydrolysis .

- Temperature Control : Low temperatures (−20°C to 0°C) suppress side reactions during thiazole cyclization .

- Catalysis : Use phase-transfer catalysts (e.g., TBAB) for biphasic reactions; Pd/C or CuI for cross-coupling steps .

Q. How do structural modifications (e.g., replacing ethoxy with methoxy) impact biological activity, and what assays validate these effects?

- Methodological Answer :

- SAR Studies : Synthesize analogs with varying substituents (e.g., 4-methoxy, 4-fluoro) on the phenyl rings .

- Biological Assays :

- Anticancer : MTT assays against HeLa or MCF-7 cells (IC values; compare with doxorubicin controls) .

- Antimicrobial : Broth microdilution for MIC determination against S. aureus or E. coli .

- Mechanistic Insight : Use molecular docking (AutoDock Vina) to predict binding to targets like EGFR or DHFR .

Data Contradiction Analysis

Q. How should researchers address discrepancies between in vitro potency (low IC) and poor in vivo efficacy?

- Methodological Answer :

- ADME Profiling : Measure metabolic stability (microsomal assays), plasma protein binding (equilibrium dialysis), and permeability (Caco-2 cells) .

- Formulation Adjustments : Use PEGylation or liposomal encapsulation to improve bioavailability .

- Pharmacodynamic Markers : Quantify target engagement in animal models via ELISA or Western blot .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.